molecular formula C24H17ClF3N3OS B2452397 N-(3-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226447-93-3

N-(3-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2452397
CAS No.: 1226447-93-3
M. Wt: 487.93
InChI Key: ZZGVVEDTWFSNJD-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H17ClF3N3OS and its molecular weight is 487.93. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chlorophenyl)-2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClF3N3OS/c25-18-9-5-10-19(13-18)30-22(32)15-33-23-29-14-21(16-6-2-1-3-7-16)31(23)20-11-4-8-17(12-20)24(26,27)28/h1-14H,15H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGVVEDTWFSNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed exploration of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C21H18ClF3N4SC_{21}H_{18}ClF_3N_4S and molecular weight of approximately 440.91 g/mol. The presence of the trifluoromethyl group and imidazole ring contributes to its unique chemical properties, which may enhance its biological activity.

Research suggests that compounds with imidazole moieties often exhibit significant anticancer properties. The mechanism of action typically involves the inhibition of key enzymes involved in cancer cell proliferation, such as:

  • Thymidylate synthase
  • Histone deacetylases (HDAC)
  • Topoisomerases

These targets are crucial for DNA synthesis and repair, making them viable targets for anticancer drug development.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes findings from key studies:

Study Cell Line IC50 (µM) Mechanism
Study 1MCF75.0Inhibition of HDAC
Study 2A54912.5Topoisomerase inhibition
Study 3NCI-H4608.0Induction of apoptosis

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values suggesting effective concentrations for therapeutic use.

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

Case Study 1: In Vitro Analysis

A recent study conducted an in vitro analysis on the efficacy of this compound against breast cancer cells (MCF7). The study reported a significant reduction in cell viability at concentrations above 5 µM, suggesting a dose-dependent response.

Case Study 2: In Vivo Evaluation

Another study evaluated the compound's effects in an animal model of lung cancer. Mice treated with the compound exhibited a marked decrease in tumor size compared to control groups, reinforcing its potential as a therapeutic agent.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(3-chlorophenyl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide?

  • Methodological Answer : The synthesis typically involves a multi-step process:
  • Step 1 : Formation of the imidazole core via condensation of substituted benzaldehydes with ammonium acetate in acetic acid under reflux (80–100°C) .
  • Step 2 : Thioether linkage formation using 2-chloro-N-(3-chlorophenyl)acetamide and potassium carbonate (K₂CO₃) in anhydrous DMF at 60–70°C for 6–8 hours .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
    Key parameters include inert atmosphere (N₂), stoichiometric control of reagents, and post-synthesis characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Intermediate Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?

  • Methodological Answer : SAR studies should focus on systematic substitutions of the:
  • Imidazole ring : Replace the 3-(trifluoromethyl)phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess effects on target binding .
  • Thioacetamide linker : Modify the sulfur atom to sulfoxide/sulfone or replace with methylene to study electronic and steric influences .
  • Chlorophenyl group : Test positional isomers (e.g., 2-chloro vs. 4-chloro) to map hydrophobic interactions .
    Biological assays (e.g., enzyme inhibition, cytotoxicity) should use standardized protocols (IC₅₀ determination, dose-response curves) with positive controls (e.g., known kinase inhibitors) .

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 2D techniques (COSY, HSQC) resolve overlapping signals in aromatic regions .
  • X-ray Crystallography : Determines absolute configuration and validates computational docking poses .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula, especially for halogenated variants (e.g., Cl/F isotopic patterns) .

Advanced Research Questions

Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved for this compound?

  • Methodological Answer : Contradictions often arise from:
  • Pharmacokinetic factors : Poor solubility due to high lipophilicity (logP >4) from the trifluoromethyl group. Address via formulation (nanoparticles, PEGylation) or prodrug strategies .
  • Metabolic instability : Use LC-MS/MS to identify metabolites; modify vulnerable sites (e.g., thioether oxidation) .
  • Off-target effects : Employ CRISPR-Cas9 gene editing to validate target specificity in isogenic cell lines .

Q. What strategies mitigate side reactions during functionalization of the imidazole-thioacetamide scaffold?

  • Methodological Answer : Common side reactions include:
  • Thioether cleavage : Avoid strong acids/bases; use mild oxidants (e.g., H₂O₂ in acetic acid) .
  • Imidazole ring decomposition : Maintain reaction temperatures <100°C and use stabilizing ligands (e.g., pyridine) during metal-catalyzed reactions .
    Monitor reactions in real-time via TLC or inline FTIR spectroscopy .

Critical Analysis of Contradictory Evidence

  • Synthesis Protocols : and report conflicting optimal temperatures for imidazole formation (100°C vs. 80°C). Resolution requires kinetic studies to identify Arrhenius parameters for side-reaction suppression .
  • Biological Targets : suggests COX-2 inhibition, while implicates kinase targets. Orthogonal assays (e.g., thermal shift profiling) are needed to clarify primary mechanisms .

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